
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexyl group and a nitrophenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyclohexyl-1-(4-nitrophenyl)acetylothiosemicarbazide in an alkaline medium . This reaction leads to the formation of the desired pyrazole compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.
1-Cyclohexyl-4-{4-nitrobenzoyl}piperazine: This compound features a piperazine ring and a nitrophenyl group.
Uniqueness
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to its specific combination of a cyclohexyl group and a nitrophenyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
90253-26-2 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
4-cyclohexyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C15H17N3O2/c19-18(20)15-8-6-14(7-9-15)17-11-13(10-16-17)12-4-2-1-3-5-12/h6-12H,1-5H2 |
InChI-Schlüssel |
OEFFMTQCAAMURM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
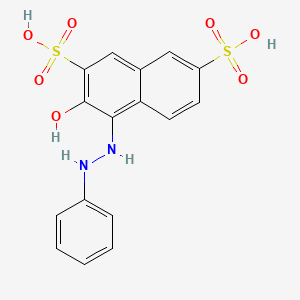
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
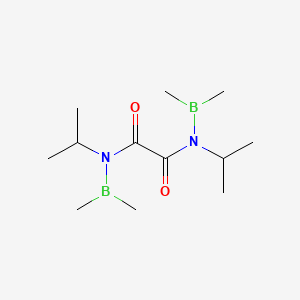
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
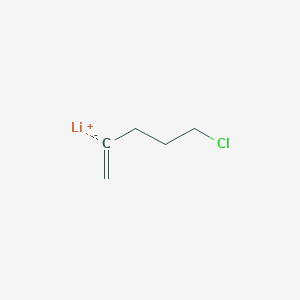
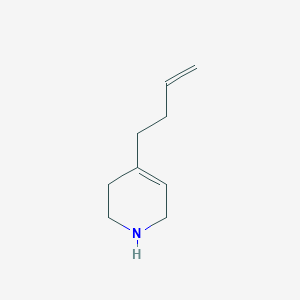

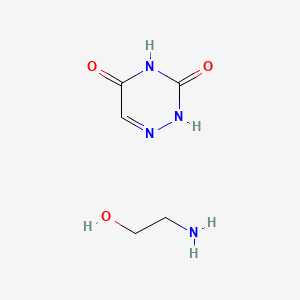

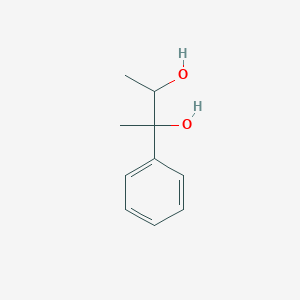
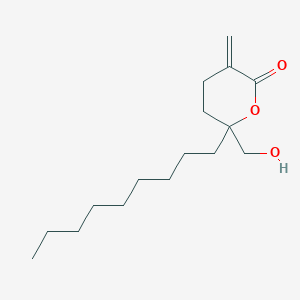
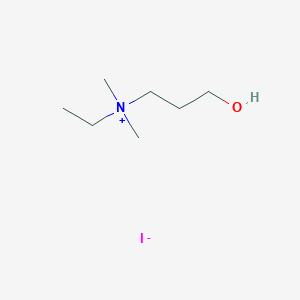
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)
